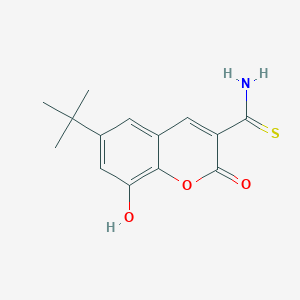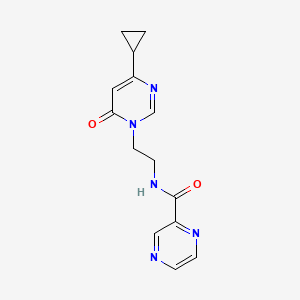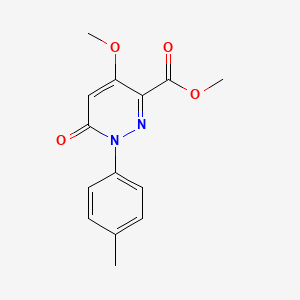
2-(4-(N-((1-(tiofen-3-il)-1H-1,2,3-triazol-4-il)metil)sulfamoil)fenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a thiophene ring, a triazole ring, and a sulfonamide group, all connected via a phenoxyacetamide backbone. These functional groups contribute to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications.
Biology
In biological research, it can be used to investigate the interactions of sulfonamide and triazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design, particularly for developing inhibitors of enzymes involved in disease pathways.
Industry
In industry, it could be employed in the development of novel materials or as a catalyst in specific chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide can be achieved through a multi-step process:
Thiophene Ring Formation: : The thiophene ring can be synthesized via the Gewald reaction, involving the condensation of an α-cyanoketone with elemental sulfur and a carbonyl compound.
Triazole Ring Formation: : The 1,2,3-triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst (CuAAC).
Sulfonamide Group Attachment: : The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.
Phenoxyacetamide Formation: : Finally, the phenoxyacetamide backbone is constructed by reacting 4-aminophenoxyacetic acid with an appropriate amine.
Industrial Production Methods
The industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as flow chemistry, automation, and purification methods like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: : The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of palladium catalysts.
Substitution: : The sulfonamide and phenoxyacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines
Substitution: : Various substituted derivatives depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is primarily determined by its ability to interact with biological macromolecules. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
2-(4-(N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
4-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfamoyl]phenoxyacetic acid
Uniqueness
Compared to similar compounds, 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide stands out due to the specific placement and combination of its functional groups, which may result in unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
2-[4-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c16-15(21)9-24-13-1-3-14(4-2-13)26(22,23)17-7-11-8-20(19-18-11)12-5-6-25-10-12/h1-6,8,10,17H,7,9H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFQRUBBPKWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)


![1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)




![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2461538.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461539.png)
![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2461541.png)
